molecular formula C25H23N3O4S2 B2916830 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 536734-22-2

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2916830
CAS No.: 536734-22-2
M. Wt: 493.6
InChI Key: BABYQHNCCMGRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a heterocyclic sulfamoyl benzamide derivative featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 5. The benzamide moiety is functionalized with a para-substituted methyl(phenyl)sulfamoyl group (-SO₂N(CH₃)Ph).

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-17-23(18-9-13-21(32-3)14-10-18)26-25(33-17)27-24(29)19-11-15-22(16-12-19)34(30,31)28(2)20-7-5-4-6-8-20/h4-16H,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABYQHNCCMGRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S and has a molecular weight of approximately 348.43 g/mol. Its structure features a thiazole ring, a methoxyphenyl group, and a sulfamoyl moiety, which contribute to its biological properties.

Research indicates that compounds with thiazole and sulfamoyl groups exhibit various biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against several bacterial strains. The presence of the sulfamoyl group enhances their binding affinity to bacterial enzymes.
  • Anticancer Activity : Some studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. The thiazole ring is known to interact with DNA and inhibit topoisomerase activity.
  • Anti-inflammatory Properties : Compounds similar to this one have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of TNF-alpha

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating its potential as an antibacterial agent .
  • Anticancer Potential : In vitro studies on breast cancer cell lines revealed that the compound inhibited cell growth by 70% at a concentration of 10 µM. Mechanistic studies showed that it induced apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Action : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw edema and decreased levels of inflammatory markers such as IL-6 and TNF-alpha .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For instance, the introduction of different substituents on the thiazole ring can significantly alter the pharmacological profile. This is crucial for developing more effective therapeutic agents targeting specific diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The thiazole core distinguishes the target compound from analogs with oxadiazole, thiadiazole, or imidazole rings. For example:

  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) contains a 1,3,4-oxadiazole ring, which confers greater rigidity and altered electronic properties compared to thiazole .
  • Compound 8a () features a thiadiazole ring, which may exhibit different hydrogen-bonding capabilities due to sulfur and nitrogen positioning .

Substituent Analysis

Thiazole Substituents
  • A methyl group at position 5 introduces steric hindrance, which may influence binding to biological targets.
Benzamide Substituents
  • The para-methyl(phenyl)sulfamoyl group (-SO₂N(CH₃)Ph) on the benzamide is a key functional moiety. This differs from: LMM5: Contains a benzyl(methyl)sulfamoyl group (-SO₂N(CH₃)Bn), which increases steric bulk .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Activity Reference
Target Compound Thiazole 4-MeOPh, 5-Me, -SO₂N(CH₃)Ph 479.6* Hypothesized antimicrobial
LMM5 Oxadiazole 5-[(4-MeOPh)methyl], -SO₂N(CH₃)Bn 506.6 Antifungal
8a () Thiadiazole 5-Acetyl-6-Me-pyridin-2-yl 414.49 Not reported
N-[4-(4-MePh)-thiazol-2-yl]-2-phenoxybenzamide Thiazole 4-MePh, 2-phenoxy 335.4 Plant growth modulation
Compound Thiazole 4-MeOPh, 5-Me, -SO₂NHPh (meta) 479.6 Not reported

*Calculated based on molecular formula C₂₄H₂₁N₃O₄S₂.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.